molecular formula C19H29NO2 B140649 1-Benzyl-5-octoxypyrrolidin-2-one CAS No. 136410-34-9

1-Benzyl-5-octoxypyrrolidin-2-one

Cat. No.: B140649
CAS No.: 136410-34-9
M. Wt: 303.4 g/mol
InChI Key: COXFPSBEHDFMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-octoxypyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a benzyl group at the 1-position and an octoxy (C₈H₁₇O) substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₁₉H₂₉NO₂, with a theoretical molecular weight of 303.44 g/mol.

Properties

CAS No.

136410-34-9

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-5-octoxypyrrolidin-2-one

InChI

InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3

InChI Key

COXFPSBEHDFMBE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Synonyms

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidinone derivatives often involves the use of N-heterocyclic carbene-catalyzed radical tandem cyclization/coupling reactions. This method is practical, convenient, and transition metal-free, offering high efficiency and excellent functional group compatibility . The reaction typically involves the use of a suitable precursor, such as an N-alkylated amide, and a radical initiator under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 2-pyrrolidinone derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used as a solvent, intermediate, or additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key analogs of 1-Benzyl-5-octoxypyrrolidin-2-one differ in substituent type, chain length, and ring modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Physical State
This compound Benzyl (1), Octoxy (5) C₁₉H₂₉NO₂ 303.44 Not reported
1-Benzyl-5-pentoxypyrrolidin-2-one Benzyl (1), Pentoxy (5) C₁₆H₂₃NO₂ 261.36 Solid (white/yellow)
1-Acyl-2-benzylpyrrolidines Acyl-thiazole (1), Benzyl (2) Varies (e.g., C₂₄H₂₄ClN₃O₂S) ~450–500 Solid (brown/yellow)
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile Benzyl (1), Indolyl (2), CN (2) C₂₁H₁₇N₃O₂ 343.38 Crystalline solid
Key Observations:
  • Chain Length Effects : The pentoxy (C₅) analog has a shorter alkoxy chain than the octoxy (C₈) derivative, reducing its molecular weight by ~14% and likely increasing aqueous solubility.
  • Heterocyclic Modifications: The indolyl-substituted analog introduces a planar aromatic system (indole) and a cyano group, which may alter electronic properties and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties
Property This compound 1-Benzyl-5-pentoxypyrrolidin-2-one 1-Acyl-2-benzylpyrrolidines
logP (Predicted) ~4.2 (highly lipophilic) ~3.5 ~4.5–5.0 (due to aromatic groups)
Solubility (Water) Low Moderate Very low
Metabolic Stability Likely lower (longer alkyl chain) Higher (shorter chain) Moderate (steric protection)
  • Metabolism : Longer alkyl chains (e.g., octoxy) are prone to oxidative metabolism, whereas acyl-thiazole derivatives may exhibit slower clearance due to steric hindrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.